7-Octenyldimethylsilane

Vue d'ensemble

Description

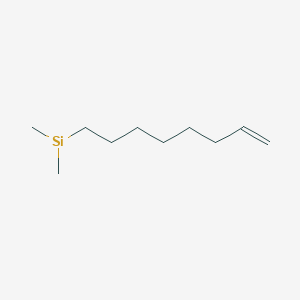

7-Octenyldimethylsilane is a chemical compound with the molecular formula C10H21Si . It is also known by other synonyms such as dimethyl (oct-7-en-1-yl)silane .

Molecular Structure Analysis

The molecular structure of 7-Octenyldimethylsilane consists of a silicon atom bonded to a seven-carbon chain with a double bond at the end (oct-7-en-1-yl), and two methyl groups . The exact mass of the molecule is 169.141252204 g/mol .

Physical And Chemical Properties Analysis

7-Octenyldimethylsilane has a molecular weight of 169.36 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 7 . The topological polar surface area is 0 Ų . The complexity of the molecule is 86.9 .

Applications De Recherche Scientifique

Copolymerization and Modification in Polymers

7-Octenyldimethylsilane (7-SiPh) has been studied for its role in copolymerization with propylene and subsequent post-treatment reactions. In research by Lipponen, Lahelin, and Seppälä (2009), 7-SiPh was copolymerized using a specific catalyst, and its behavior was compared with 1-dodecene. The resulting copolymer exhibited increased reactivity when post-treated with HBF4, demonstrating potential applications in modifying polymer properties. This copolymer was used as a modifier in composites with commercial polypropylene and microsilica, showing significant effects on the composite's properties (Lipponen, Lahelin, & Seppälä, 2009).

Applications in Polyethylene/Silane Copolymers

Another study by Lipponen and Seppälä (2004) explored the copolymerization of 7-Octenyldimethylphenylsilane with ethylene, noting that the copolymer's reactive phenylsilane groups could be post-treated to various groups without affecting the molar masses or thermal properties. This versatility indicates potential applications in tailored polymer synthesis (Lipponen & Seppälä, 2004).

Use in Microfluidic Devices for Neuroscience

A study on the bonding of polydimethylsiloxane (PDMS) and SU-8, two common polymers in microfluidics, indicated potential applications of silane-based compounds in neuroscience research. Ren et al. (2015) investigated an aminosilane-mediated bonding method between these materials, applying it in the fabrication of microfluidic microelectrode array devices for neuronal culture studies (Ren et al., 2015).

Adhesion Promotion in Coatings

7-Octenyltrimethoxysilane has been studied for its role in adhesion promotion of silicone coatings on aluminum alloys. Vast, Delhalle, and Mekhalif (2009) found that ultra-thin layers of this compound improved the adhesion of silicone coatings, highlighting its potential in surface engineering and material science (Vast, Delhalle, & Mekhalif, 2009).

Mécanisme D'action

Target of Action

7-Octenyldimethylsilane is a chemical compound with the molecular formula C10H22Si . As a chemical intermediate, it is used in various research and development applications . .

Mode of Action

In general, the mode of action of a compound refers to how it interacts with its biological targets to exert its effects

Biochemical Pathways

The specific biochemical pathways influenced by 7-Octenyldimethylsilane are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . The pharmacokinetic properties of 7-Octenyldimethylsilane have not been extensively studied. Therefore, information about its ADME properties and their impact on bioavailability is currently unavailable.

Result of Action

In general, the result of a compound’s action can be observed at the molecular and cellular levels, such as changes in gene expression, protein function, or cellular metabolism .

Propriétés

InChI |

InChI=1S/C10H21Si/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLCJFRLHBRZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octenyldimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

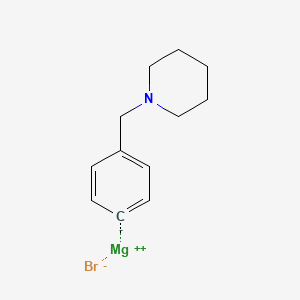

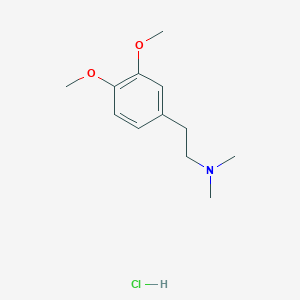

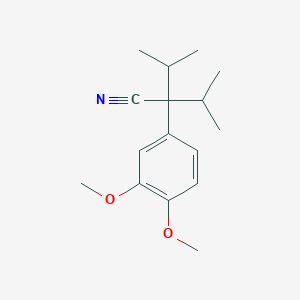

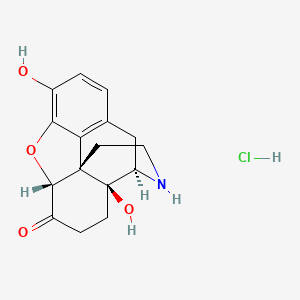

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)

![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)

![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)